molecular formula C12H16N2O B3325665 (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole CAS No. 217653-18-4

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B3325665
CAS No.: 217653-18-4
M. Wt: 204.27 g/mol
InChI Key: VXTSYGYSDWKLDH-LLVKDONJSA-N
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Description

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound featuring an oxazole ring substituted with an isopropyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α-bromoketone with 2-aminopyridine, followed by cyclization and bromination . The reaction conditions often include the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles.

Scientific Research Applications

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biological pathways. Specific pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and pyridine-containing molecules, such as:

Uniqueness

(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both an oxazole and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)11-8-15-12(14-11)7-10-5-3-4-6-13-10/h3-6,9,11H,7-8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTSYGYSDWKLDH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Reactant of Route 2
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(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Reactant of Route 3
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Reactant of Route 4
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Reactant of Route 5
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

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